molecular formula C20H16FN7O3 B11329734 10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11329734
M. Wt: 421.4 g/mol
InChI Key: WJAFXOWYCJSBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the 3,4-dimethoxyphenyl and 3-fluorophenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 10-(3,4-dimethoxyphenyl)-8-(3-chlorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 10-(3,4-dimethoxyphenyl)-8-(3-bromophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Uniqueness

The presence of the 3-fluorophenyl group in 10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one distinguishes it from similar compounds. This fluorine substitution can significantly impact the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C20H16FN7O3

Molecular Weight

421.4 g/mol

IUPAC Name

10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H16FN7O3/c1-30-13-7-6-10(9-14(13)31-2)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)11-4-3-5-12(21)8-11/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27)

InChI Key

WJAFXOWYCJSBBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.